molecular formula C25H24ClN5O4 B2521686 benzyl 2-[9-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate CAS No. 877616-87-0

benzyl 2-[9-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate

Cat. No.: B2521686
CAS No.: 877616-87-0
M. Wt: 493.95
InChI Key: VQAMRBCPIHYHAZ-UHFFFAOYSA-N
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Description

Benzyl 2-[9-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate is a useful research compound. Its molecular formula is C25H24ClN5O4 and its molecular weight is 493.95. The purity is usually 95%.
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Scientific Research Applications

Discovery and Development of HDAC Inhibitors

MGCD0103, a compound similar to benzyl 2-[9-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate, is a small molecule histone deacetylase (HDAC) inhibitor. It exhibits selective inhibition of HDACs 1-3 and 11 and shows significant antitumor activity in vivo. It has entered clinical trials as a potential anticancer drug (Zhou et al., 2008).

Antibacterial and Antifungal Properties

Some derivatives of pyrimidinones, structurally related to this compound, have been evaluated for their antimicrobial properties. These compounds demonstrated significant antibacterial and antifungal activities, suggesting their potential as novel antimicrobial agents (Patel & Patel, 2017).

Synthesis and Characterization

The synthesis and biological evaluation of various pyrimidinic Schiff bases, which are structurally similar to this compound, have been studied. These compounds have shown good corrosion inhibition properties for mild steel in hydrochloric acid solution, indicating their potential in material science applications (Ashassi-Sorkhabi et al., 2005).

Anticancer and Anti-Inflammatory Properties

Compounds similar to this compound have been synthesized and evaluated for their antinociceptive and anti-inflammatory properties. This research indicates their potential use in developing new pharmacological agents (Selvam et al., 2012).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for benzyl 2-[9-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate involves the condensation of 3-chloro-2-methylbenzaldehyde with 2-amino-4,6-dioxypyrimidine to form 9-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidine. This intermediate is then reacted with acetic anhydride and benzyl alcohol to form the final product.", "Starting Materials": [ "3-chloro-2-methylbenzaldehyde", "2-amino-4,6-dioxypyrimidine", "acetic anhydride", "benzyl alcohol" ], "Reaction": [ "Step 1: Condensation of 3-chloro-2-methylbenzaldehyde with 2-amino-4,6-dioxypyrimidine in the presence of a base such as potassium carbonate to form 9-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidine.", "Step 2: Reaction of the intermediate with acetic anhydride and a catalytic amount of a base such as pyridine to form the corresponding acetate ester.", "Step 3: Final reaction with benzyl alcohol in the presence of a base such as sodium carbonate to form the desired product, benzyl 2-[9-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate." ] }

CAS No.

877616-87-0

Molecular Formula

C25H24ClN5O4

Molecular Weight

493.95

IUPAC Name

benzyl 2-[9-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate

InChI

InChI=1S/C25H24ClN5O4/c1-16-18(26)10-6-11-19(16)29-12-7-13-30-21-22(27-24(29)30)28(2)25(34)31(23(21)33)14-20(32)35-15-17-8-4-3-5-9-17/h3-6,8-11H,7,12-15H2,1-2H3

InChI Key

VQAMRBCPIHYHAZ-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1Cl)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)OCC5=CC=CC=C5

solubility

not available

Origin of Product

United States

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